
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate, also known as DEEDB, is a quaternary ammonium compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been shown to have activity as a cholinesterase inhibitor, which may make it useful in the treatment of Alzheimer's disease. Additionally, Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have activity as a surfactant, which may make it useful in drug delivery systems.
Mécanisme D'action
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate is thought to act as a cholinesterase inhibitor by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which may improve cognitive function. Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate's surfactant activity is thought to be due to its ability to reduce the surface tension of liquids, which may make it useful in drug delivery systems.
Effets Biochimiques Et Physiologiques
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has been shown to have a number of biochemical and physiological effects, including inhibition of cholinesterase activity, reduction of surface tension, and membrane-disrupting activity. It has also been shown to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate has a number of advantages for use in lab experiments, including its ability to inhibit cholinesterase activity and its surfactant activity. However, it also has a number of limitations, including its potential toxicity and its limited solubility in water.
Orientations Futures
There are a number of potential future directions for research on Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate. These include further studies on its potential use as a cholinesterase inhibitor for the treatment of Alzheimer's disease, as well as studies on its potential use as a surfactant in drug delivery systems. Additionally, further studies on its biochemical and physiological effects may lead to new applications in a variety of scientific research fields.
Méthodes De Synthèse
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate can be synthesized through a series of reactions involving the reaction of diethyl(2-hydroxyethyl)amine with propylene oxide to form the intermediate diethyl(2-hydroxyethyl)propylamine. The intermediate is then reacted with bromoacetic acid to form the quaternary ammonium salt, which can be further reacted with dicyclopentylacetic acid to form Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate.
Propriétés
Numéro CAS |
102571-18-6 |
|---|---|
Nom du produit |
Diethyl(2-hydroxyethyl)propylammonium bromide dicyclopentylacetate |
Formule moléculaire |
C21H40BrNO2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-propylazanium;bromide |
InChI |
InChI=1S/C21H40NO2.BrH/c1-4-15-22(5-2,6-3)16-17-24-21(23)20(18-11-7-8-12-18)19-13-9-10-14-19;/h18-20H,4-17H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
QIMCCDRJOJTRLJ-UHFFFAOYSA-M |
SMILES |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
SMILES canonique |
CCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.[Br-] |
Synonymes |
Acetic acid, dicyclopentyl-, 2-(diethylamino)ethyl ester, propylbromid e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



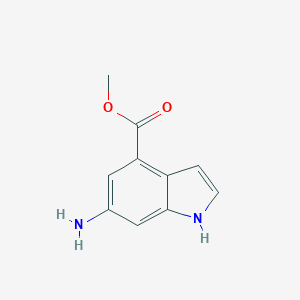
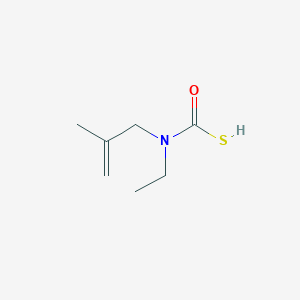
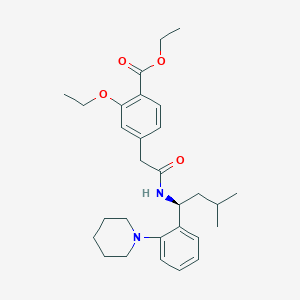
![2,2-Dimethylspiro[2.4]hepta-4,6-diene-1-carbaldehyde](/img/structure/B25570.png)
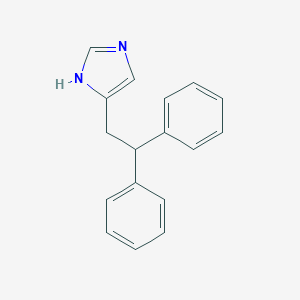
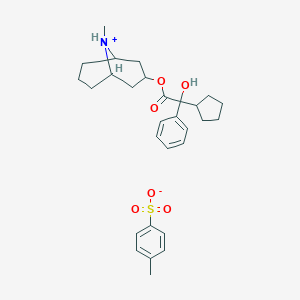
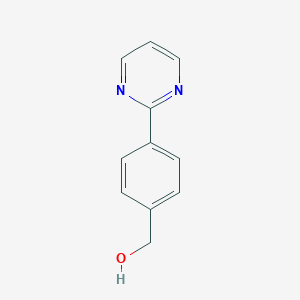
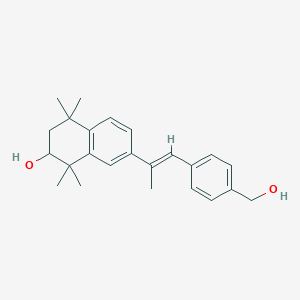
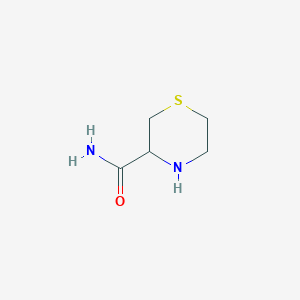
![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)


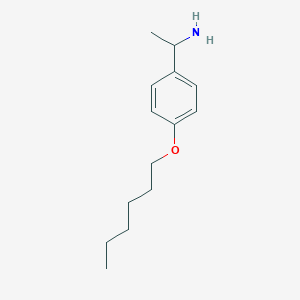
![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)